molecular formula C12H14ClNO3 B2356501 Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate CAS No. 61018-94-8

Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate

Cat. No.: B2356501
CAS No.: 61018-94-8
M. Wt: 255.7
InChI Key: FTZKQJYZVIQXTA-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate is a bicyclic heterocyclic compound featuring a pyridoazepine core with a chlorine substituent at position 2 and a methyl ester group at position 1. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and chemical research.

Properties

IUPAC Name

methyl 2-chloro-4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-17-12(16)11-8(13)7-10(15)14-6-4-2-3-5-9(11)14/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZKQJYZVIQXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCCN2C(=O)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Carboxylic Acid Precursors

A foundational approach involves synthesizing the pyridoazepine core followed by esterification. The carboxylic acid analog, 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid, is first prepared via a three-step sequence:

  • Acetylation and Diazotization : 2-Methyl-4-nitroaniline undergoes acetylation with acetic anhydride, followed by diazotization using isoamyl nitrite in tetrahydrofuran at 70–100°C.
  • Cyclization : Intramolecular coupling forms the azepine ring, yielding 1-acetyl-5-nitroindazole intermediates.
  • Hydrolysis and Oxidation : Acidic hydrolysis removes the acetyl group, and oxidation with potassium permanganate introduces the keto functionality.

Esterification : The carboxylic acid is treated with methanol and $$ \text{H}2\text{SO}4 $$ under reflux to produce the methyl ester. Yields range from 45–65%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexanes).

Direct Halogenation of Pyridoazepine Esters

Alternative methods introduce chlorine after esterification to improve regiocontrol:

  • Methyl Ester Formation : Methyl 4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate is synthesized via nucleophilic substitution of the corresponding acid chloride with methanol.
  • Chlorination : Gaseous chlorine ($$ \text{Cl}_2 $$) at 1–4 atm in carbon tetrachloride (70–120°C) selectively substitutes hydrogen at position 2. Catalysts like iron powder enhance reaction rates, achieving 70–85% yields.

Flow Chemistry Approaches

Modern protocols utilize continuous flow reactors to optimize exothermic steps (e.g., diazotization):

  • Setup : A mixture of THF and water is pumped through a heated reactor (30 min residence time).
  • Advantages : Improved heat dissipation increases conversion rates (80% vs. 60% batch) and reduces byproducts.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Halogenation Solvent Carbon tetrachloride 85% selectivity
Esterification Temp 60–80°C Prevents hydrolysis
Cyclization Time 10–15 h Minimizes ring-opening

Data derived from.

Catalysts

  • Reduction Steps : Raney nickel or palladium carbon in methanol/ethanol (25–70°C) achieve full nitro-to-amine conversion.
  • Esterification : Sulfuric acid outperforms $$ \text{SOCl}_2 $$ due to milder conditions.

Analytical Characterization

Critical quality control metrics include:

  • NMR Spectroscopy : $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$) shows characteristic peaks at δ 3.79 (ester methyl) and δ 6.71 (azepine protons).
  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 267.70.
  • HPLC Purity : >98% achieved via silica gel chromatography (40–60% ethyl acetate/hexanes).

Industrial Scalability and Challenges

While lab-scale syntheses are well-established, mass production faces hurdles:

  • Chlorine Handling : Requires specialized equipment for high-pressure reactions.
  • Cost : Palladium catalysts increase expenses; iron powder alternatives are being explored.
  • Waste Management : Neutralization of acidic byproducts remains energy-intensive.

Emerging Methodologies

  • Deuterated Analogs : Methyl-d$$ _3 $$ esters synthesized via deuterated methanol show promise in metabolic studies.
  • Enzymatic Esterification : Lipases in non-aqueous media reduce side reactions, though yields are suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives could be explored for their therapeutic properties in treating various diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in substituents, molecular properties, and commercial availability:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Purity Melting Point Key References
Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate (Target Compound) Not available 2-Cl, 1-COOCH₃ Likely C₁₂H₁₄ClNO₄ ~275.7 (estimated) N/A N/A N/A
Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate (Hydroxy Analog) 37704-44-2 2-OH, 1-COOCH₃ C₁₂H₁₅NO₄ 237.3 95% 222–224 °C
Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (Indolizine Derivative) 116993-42-1 7-OH, 6-CH₃, 8-COOC₂H₅ C₁₃H₁₇NO₄ 263.3 N/A N/A
4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid (Carboxylic Acid Analog) 1515186-97-6 1-COOH C₁₁H₁₃NO₃ 207.23 >95% N/A

Key Observations:

The hydroxy analog has a lower molecular weight (237.3 vs. ~275.7 for the chloro variant) due to the absence of chlorine, which may improve aqueous solubility .

Structural Core Variations :

  • The indolizine derivative (CAS 116993-42-1) shares a bicyclic framework but replaces the pyridoazepine core with an indolizine system, altering ring strain and electronic properties .
  • The carboxylic acid analog (CAS 1515186-97-6) lacks the ester group, which could reduce metabolic stability but enhance binding to polar biological targets .

Commercial Availability :

  • The hydroxy analog (CAS 37704-44-2) is commercially available in milligram to gram quantities with 95% purity, while the chloro variant remains less documented .

Research Findings and Implications

  • Synthetic Utility : The hydroxy analog (CAS 37704-44-2) has been utilized as a precursor for further functionalization, suggesting that the chloro variant could serve as a versatile intermediate in medicinal chemistry .
  • Thermal Stability : The hydroxy analog’s melting point (222–224 °C) indicates moderate thermal stability, likely reduced in the chloro variant due to increased molecular weight .

Biological Activity

Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that contributes to its biological activity. Its molecular formula is C13H14ClN3O3C_{13}H_{14}ClN_{3}O_{3}, and it possesses a molecular weight of approximately 299.72 g/mol. The presence of a chlorine atom and various functional groups enhances its reactivity and interaction with biological targets.

Pharmacological Effects

  • Antimicrobial Activity :
    • Studies have indicated that this compound exhibits notable antimicrobial properties against a range of pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties :
    • Preliminary research suggests that this compound may possess anticancer activity. It has been tested against various cancer cell lines with promising results indicating inhibition of cell proliferation and induction of apoptosis.
  • Anti-inflammatory Effects :
    • The compound has also demonstrated anti-inflammatory properties in animal models. It appears to modulate inflammatory pathways, which could make it a candidate for treating inflammatory diseases.
  • Neuroprotective Activity :
    • Emerging studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and neuronal apoptosis.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways that contribute to disease progression.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to inflammation and cell survival.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives of this compound, it was found that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for standard antibiotics.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Base Compound3264
Derivative A1632
Derivative B816

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. Apoptotic assays indicated increased caspase activity in treated cells compared to controls.

Future Directions

Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Potential areas for future studies include:

  • Clinical Trials : To evaluate safety and efficacy in humans.
  • Mechanistic Studies : To explore specific molecular targets and pathways affected by the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-chloro-4-oxo-hexahydropyridoazepine-carboxylate, and how can computational methods improve reaction efficiency?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, often starting with ring-forming strategies (e.g., cyclization of substituted pyridines or azepines). Computational tools like quantum chemical reaction path searches can identify energy barriers and transition states, reducing trial-and-error experimentation. For example, integrating density functional theory (DFT) with experimental validation helps narrow optimal conditions (e.g., solvent, temperature) .
  • Key Data :

ParameterRole in SynthesisExample from Literature
Solvent polarityAffects cyclizationPolar aprotic solvents favored
Temperature controlMinimizes side reactions60–80°C for stability

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., Chromolith® columns) resolves impurities, while LC-MS confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) clarifies stereochemistry and substituent positions. For example, deuterated solvents in NMR enhance signal resolution for complex heterocycles .

Q. How can researchers investigate the compound’s potential bioactivity against enzymatic targets?

  • Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based kinetics) to screen interactions with targets like kinases or proteases. Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to active sites. Compare results with structurally similar pyridoazepine derivatives, noting substituent effects on potency .

Advanced Research Questions

Q. What advanced crystallographic techniques resolve this compound’s 3D structure, and how does its conformation influence reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) determines bond lengths, angles, and ring puckering. For example, hexahydropyridoazepine derivatives often exhibit boat conformations, affecting steric interactions in catalysis or binding .
  • Example Data :

ParameterValue for Similar Compound
Crystal systemMonoclinic
Space groupP2₁/c
R-factor<0.05

Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests). Analyze experimental variables: buffer pH, cell-line specificity, or compound solubility. Apply statistical frameworks (e.g., ANOVA) to distinguish systematic errors from biological variability .

Q. What reactor design principles enhance scalability for synthesizing this compound?

  • Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., chlorination). Membrane separation technologies (e.g., nanofiltration) purify intermediates. Process simulations (Aspen Plus®) model kinetics and optimize residence time .

Q. What safety protocols are critical when handling this compound’s reactive intermediates (e.g., chloroethyl precursors)?

  • Methodological Answer : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps. Personal protective equipment (PPE) must include nitrile gloves and fume hoods. Monitor thermal stability via differential scanning calorimetry (DSC) to prevent decomposition hazards .

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